molecular formula C22H24N6O2 B10979923 N-{3-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide

N-{3-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B10979923
M. Wt: 404.5 g/mol
InChI Key: XIXVHWBJKFXGGP-UHFFFAOYSA-N
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Description

N-{3-[(1-Methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is a piperazine-1-carboxamide derivative featuring a 1-methylpyrazole moiety linked via a carbamoyl group to a phenyl ring, which is further connected to a 4-phenylpiperazine scaffold.

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-[(1-methylpyrazol-4-yl)carbamoyl]phenyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C22H24N6O2/c1-26-16-19(15-23-26)24-21(29)17-6-5-7-18(14-17)25-22(30)28-12-10-27(11-13-28)20-8-3-2-4-9-20/h2-9,14-16H,10-13H2,1H3,(H,24,29)(H,25,30)

InChI Key

XIXVHWBJKFXGGP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the condensation of appropriate starting materials, such as aniline derivatives and pyrazole carboxylic acids, followed by cyclization to form the piperazine ring. Detailed reaction conditions and reagents would depend on the specific synthetic pathway.

Industrial Production:: The industrial production of N-{3-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide likely involves large-scale synthesis using optimized protocols. proprietary information regarding industrial methods may not be readily available.

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: The compound may undergo redox reactions, potentially affecting its pharmacological properties.

    Substitution Reactions: Substituents on the phenyl and pyrazole rings can participate in substitution reactions.

    Common Reagents: Reagents like strong acids, bases, and oxidants may be involved in its synthesis.

Major Products:: The primary product is the target compound itself. By modifying substituents or reaction conditions, various analogs can be synthesized.

Scientific Research Applications

Chemistry::

    Drug Development: Researchers explore derivatives of this compound for potential therapeutic applications.

    Coordination Chemistry: The piperazine ring can coordinate with metal ions, making it relevant in coordination complexes.

Biology and Medicine::

    Pharmacology: Investigating its effects on biological systems, including potential drug targets.

    Anticancer Properties: Some derivatives exhibit antitumor activity.

    Neuroscience: Piperazine-based compounds may influence neurotransmitter receptors.

Industry::

    Pharmaceuticals: Potential drug candidates.

    Materials Science: Applications in polymers, coatings, or sensors.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Data Tables

Table 1. Comparison of Key Piperazine-1-carboxamide Analogues

Compound ID Core Structure Substituents Yield (%) Melting Point (°C) Key NMR Shifts (¹H, δ ppm)
Target Compound Piperazine + Pyrazole 1-Methylpyrazole, Phenyl N/A N/A N/A
A3 () Piperazine + Quinazolinone 4-Fluorophenyl 57.3 196.5–197.8 ~7.0–7.4 (Ar-H)
Compound 15 () Piperazine + Pyridinesulfonamide Phenyl, Sulfonamide 73 154–156 8.39 (H-6 pyrid.), 12.10 (NH)
Compound 54 () Piperazine + Fluorooxazinone 2-Fluoro, Phenyl 60 N/A 6.04 (CHF, J = 51.8 Hz)
Compound Piperazine + Pyrazole 4-Chlorophenyl, 4-Fluorophenyl N/A N/A Chair-conformation piperazine

Research Findings and Implications

  • Synthetic Efficiency : Halogenated derivatives (e.g., A3, A6) generally exhibit moderate yields (45–57%), while sulfonamide hybrids (e.g., compound 15) achieve higher yields (73%) due to optimized coupling reactions .
  • Spectroscopic Trends : Carboxamide C=O stretches in IR (~1680 cm⁻¹) are consistent across analogues, whereas sulfonamide and thiazine modifications introduce distinct peaks .
  • Thermal Stability : Higher melting points in halogenated compounds suggest stronger crystal packing, whereas EDGs reduce thermal resilience .

Biological Activity

N-{3-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, emphasizing its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N6OC_{22}H_{24}N_{6}O, with a molecular weight of 396.47 g/mol. The compound features a piperazine core, which is known for its versatility in drug design, particularly in central nervous system (CNS) pharmacology.

Anticancer Properties

Recent studies have indicated that derivatives of piperazine compounds exhibit promising anticancer activities. For instance, compounds structurally related to N-{3-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine have shown inhibitory effects on various cancer cell lines by targeting specific protein kinases involved in tumor growth.

Compound Target IC50 (µM) Effect
Example ABcr-Abl Kinase0.5Inhibition of proliferation
Example BVEGFR20.8Reduced angiogenesis
Example Cp38 MAPK0.3Induction of apoptosis

These findings suggest that the compound may act as a multi-target agent, disrupting several pathways critical for cancer cell survival and proliferation.

Antifungal Activity

In addition to anticancer properties, certain pyrazole derivatives have been evaluated for antifungal activity. A study synthesized various N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole derivatives and tested them against phytopathogenic fungi. Some exhibited over 50% inhibition against Gibberella zeae, indicating potential applications in agricultural settings as antifungal agents .

The biological activity of N-{3-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine is believed to involve multiple mechanisms:

  • Kinase Inhibition : The compound may inhibit key kinases such as Raf and p38 MAPK, which are involved in cell signaling pathways that regulate cell growth and survival.
  • Apoptosis Induction : By disrupting these pathways, the compound can trigger apoptotic processes in cancer cells.
  • Antifungal Mechanism : The inhibition of fungal growth may be attributed to interference with fungal cell wall synthesis or function.

Study on Cancer Cell Lines

A notable case study involved testing the compound on various cancer cell lines including breast and lung cancer models. The results demonstrated significant cytotoxicity at low concentrations (IC50 values ranging from 0.5 to 2 µM). The mechanism was linked to the induction of apoptosis via caspase activation, highlighting its potential as a chemotherapeutic agent.

Antifungal Efficacy Assessment

Another study focused on assessing the antifungal efficacy of related pyrazole compounds against Fusarium oxysporum. The results indicated that certain derivatives had comparable or superior activity compared to traditional fungicides like carboxin, suggesting a viable alternative for agricultural applications .

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